molecular formula C20H21NO4S2 B2531520 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1798459-10-5

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2531520
CAS No.: 1798459-10-5
M. Wt: 403.51
InChI Key: GPHJORZBTBDRPP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21NO4S2 and its molecular weight is 403.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Derivatives and Reactions : Compounds related to "N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" have been explored for their unique chemical reactions and derivatives. For example, derivatives of 1,4‐Naphthoquinone, related in structural complexity, undergo various electrophilic reactions, affording a range of functionalized compounds. These reactions include halogenation, alkylation, and the formation of furan derivatives through photochemical means, indicating a broad utility in synthetic organic chemistry (Hatzigrigoriou, Spyroudis, & Varvoglis, 1989).

Catalytic Reactions : The synthesis of sulfonamide derivatives, particularly those related to aromatic and heterocyclic scaffolds like tetrahydronaphthalene, is of significant interest. Efficient catalytic systems, such as copper/silver-mediated cascade reactions, have been developed to construct sulfonylbenzo[b]furans from related precursors. These methodologies provide expedient access to structurally complex products, highlighting the versatility of sulfonamide derivatives in synthetic chemistry (Li & Liu, 2014).

Biological Applications and Potential Therapeutic Uses

Antimicrobial Activity : New derivatives of sulfonamides have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This research suggests the potential of such derivatives in developing new antimicrobial agents, with modifications leading to variations in activity profiles (Mohamed et al., 2021).

Anticancer Potential : The study of 1,4‐Naphthoquinone derivatives, a related class, has shown that these compounds possess potent cytotoxic activity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest, demonstrating the therapeutic potential of structurally complex sulfonamides in cancer treatment (Ravichandiran et al., 2019).

Molecular Interactions and Mechanistic Insights

Binding Studies : The investigation of binding interactions between sulfonamide derivatives and biological macromolecules is crucial for understanding their mechanism of action. For instance, the binding of certain sulfonamide compounds to proteins has been studied using fluorescence techniques, providing insights into the molecular basis of their biological activities (Jun et al., 1971).

Electrochemical Properties : The electrochemical behavior of sulfonamide derivatives, especially in the context of their oxidation reactions, offers valuable information on their reactivity and potential applications in material science and organic electronics (Devyatova et al., 2009).

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c22-20(18-6-3-11-25-18)19-10-8-16(26-19)13-21-27(23,24)17-9-7-14-4-1-2-5-15(14)12-17/h3,6-12,20-22H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHJORZBTBDRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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